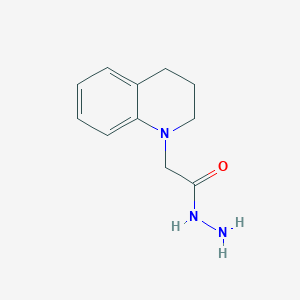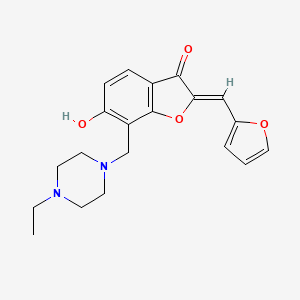
2-amino-1-quinolin-4-yl-ethanol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-quinolin-4-yl-ethanol dihydrochloride is a compound that belongs to the group of histamine H2 receptor antagonists. It has been shown to have an inhibitory effect on the release of histamine from mast cells and basophils, which may be due to its ability to block acid secretion in the stomach . This compound also inhibits the activity of protein kinases, thereby inhibiting the phosphorylation of histidine residues on proteins in mitochondria and preventing mitochondrial membrane potential from being reduced .
Métodos De Preparación
The synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of quinoline derivatives with appropriate amines under controlled conditions . Industrial production methods often utilize green solvents and catalysts to enhance the yield and reduce environmental impact . For instance, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported .
Análisis De Reacciones Químicas
2-amino-1-quinolin-4-yl-ethanol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-yl-ethanol derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various quinoline derivatives . In biology, it serves as a tool for studying histamine release and protein kinase activity . In medicine, it has potential therapeutic applications for conditions such as idiopathic urticaria and squamous cell carcinoma . Additionally, it is used in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
Mecanismo De Acción
The mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride involves its interaction with histamine H2 receptors. By binding to these receptors, it inhibits the release of histamine from mast cells and basophils . This inhibition is achieved through the blockade of acid secretion in the stomach and the inhibition of protein kinase activity . The compound prevents the phosphorylation of histidine residues on proteins in mitochondria, thereby maintaining mitochondrial membrane potential .
Comparación Con Compuestos Similares
2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. While all these compounds share a common mechanism of action, this compound has unique structural features that may contribute to its specific biological activities . Similar compounds include 2-(quinolin-2-yl)ethan-1-amine dihydrochloride and 4-hydroxy-2-quinolones .
Propiedades
IUPAC Name |
2-amino-1-quinolin-4-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDHUCVLUYGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3002014.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)



![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)
![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3002030.png)
